4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core with a carboxamide substituent at position 2. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol and a single stereocenter at the 6-position (R-configuration) . Derivatives of this core are explored for diverse biological activities, including antipsychotic, anti-ulcer, and melanogenesis modulation .
Properties
CAS No. |
54606-23-4 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O2/c10-8(13)6-5-11-7-3-1-2-4-12(7)9(6)14/h5H,1-4H2,(H2,10,13) |
InChI Key |
MZNYLEDHKGDZNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC=C(C2=O)C(=O)N)C1 |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminopyridine with Ethyl Ethoxymethylenecyanoacetate
A classical and preferred method for preparing the pyrido[1,2-a]pyrimidine-3-carboxylic acid intermediate involves the condensation of 2-aminopyridine derivatives with ethyl ethoxymethylenecyanoacetate. This reaction is typically carried out in an inert organic solvent such as toluene at elevated temperatures (~100°C). The intermediate acrylate formed is then hydrolyzed under acidic conditions (e.g., refluxing concentrated hydrochloric acid) to yield the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
$$
\text{2-Aminopyridine} + \text{Ethyl ethoxymethylenecyanoacetate} \xrightarrow[\text{toluene}]{\sim 100^\circ C} \text{Acrylate intermediate} \xrightarrow[\text{HCl reflux}]{} \text{Pyrido[1,2-a]pyrimidine-3-carboxylic acid}
$$
Conversion of Carboxylic Acid to Carboxamide
The carboxylic acid intermediate is converted to the corresponding carboxamide via amidation reactions. Two main approaches are reported:
Activation with Carbonyldiimidazole (CDI): The acid is first converted to an imidazolide intermediate using CDI in an inert solvent such as N,N-dimethylformamide (DMF). The imidazolide then reacts with ammonia or an amine to form the carboxamide.
Acid Chloride Formation and Amidation: The acid is treated with oxalyl chloride to form the acid chloride intermediate, which is then reacted with ammonia or amines in the presence of a base (e.g., triethylamine) to yield the carboxamide.
Cyclization and Thermal Methods
Thermal cyclization of 3-(6-substituted-2-pyridyl)acrylates under reflux in ethanol or other solvents can yield 6-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones. This method involves intramolecular cyclization and decarboxylation steps and is useful for preparing halogenated or substituted derivatives.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation | 2-Aminopyridine + Ethyl ethoxymethylenecyanoacetate | Toluene | ~100°C | High (not specified) | Forms acrylate intermediate |
| Hydrolysis | Concentrated HCl reflux | Aqueous | Reflux | High | Converts acrylate to carboxylic acid |
| Activation to Imidazolide | Carbonyldiimidazole (CDI) | DMF | 20–100°C | High | Intermediate for amidation |
| Amidation | Ammonia or amine + imidazolide | DMF | 20–100°C | High | Forms carboxamide |
| Acid Chloride Formation | Oxalyl chloride | DCM (dichloromethane) | Room temp, 3 h | High | Prepares acid chloride intermediate |
| Amidation (acid chloride) | Ammonia or amine + triethylamine | DCM | Room temp, 8 h | High | Alternative amidation method |
| Thermal Cyclization | 3-(6-substituted-2-pyridyl)acrylates reflux | Ethanol | 80–85°C, 3–5 h | 61–88 | For halogenated or substituted derivatives |
Research Findings and Optimization
- The condensation step is sensitive to temperature and solvent choice; aromatic hydrocarbons like toluene provide good yields and purity.
- Amidation via CDI activation is preferred for mild conditions and better control over side reactions.
- Oxalyl chloride-mediated acid chloride formation followed by amidation is efficient but requires careful handling due to reactive intermediates.
- Thermal cyclization methods allow access to halogenated derivatives with good yields (61–88%) and can be tuned by substituent effects and reaction time.
- Use of coupling agents such as HATU and bases like DIPEA in amidation reactions has been reported to improve yields and purity in related pyrido[1,2-a]pyrimidine derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Condensation + Hydrolysis | 2-Aminopyridine, ethyl ethoxymethylenecyanoacetate, HCl reflux | Straightforward, high yield | Requires reflux and acid handling |
| CDI Activation + Amidation | Carbonyldiimidazole, DMF, amine | Mild conditions, good control | CDI is moisture sensitive |
| Acid Chloride + Amidation | Oxalyl chloride, DCM, amine, triethylamine | Efficient, widely used | Requires careful handling of acid chloride |
| Thermal Cyclization | 3-(6-substituted-2-pyridyl)acrylates, EtOH reflux | Good for substituted derivatives | Limited to certain substituents |
Chemical Reactions Analysis
Types of Reactions
4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has demonstrated that modifications to the pyrido[1,2-a]pyrimidine scaffold can enhance its binding affinity to specific molecular targets involved in cancer progression.
2. Neuroprotective Effects
The compound's neuroprotective capabilities have been investigated in the context of neurodegenerative diseases such as Alzheimer's Disease. Heterocyclic compounds like 4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide are being studied for their ability to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function.
3. Antiviral Properties
Research has also explored the antiviral potential of this compound against various viral pathogens. Studies have shown that certain derivatives can inhibit viral replication and may serve as lead compounds in the development of antiviral therapies.
Case Studies
Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often focus on modifying the core structure to optimize pharmacological properties. Techniques such as cyclization reactions and functional group transformations are commonly employed.
Mechanism of Action
The mechanism of action of 4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral research, the compound has been shown to inhibit viral enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, thereby preventing viral replication . The pathways involved often include the inhibition of nucleic acid synthesis and disruption of viral assembly processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of the pyrido[1,2-a]pyrimidine scaffold allows for diverse modifications. Below is a detailed comparison with analogous compounds:
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Core Modifications: Thieno vs. Carboxamide vs. Ester Groups: Carboxamide derivatives (e.g., the parent compound) favor hydrogen bonding, critical for target engagement, while ester derivatives (e.g., HMOTPPCAEE) improve lipophilidity for membrane permeability .
Substituent Effects :
- Methyl Groups : Addition of methyl groups (e.g., 1,6-dimethyl derivative) increases lipophilicity and bioavailability, enabling efficacy in gastrointestinal protection .
- Acetaldehyde Side Chain : The acetaldehyde substituent in risperidone intermediates facilitates cross-coupling reactions during synthesis .
Biological Applications: Antipsychotic Intermediates: The parent compound and its acetaldehyde derivative are pivotal in synthesizing risperidone, a benzisoxazole antipsychotic . Melanin Synthesis: Thieno-fused derivatives (e.g., 10q) show enhanced potency in melanin production, suggesting ring substitution broadens therapeutic scope . Gastroprotection: The 1,6-dimethyl derivative’s efficacy in ulcer prevention highlights the impact of alkylation on target selectivity .
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Parent Compound | Compound 10q | 1,6-Dimethyl Derivative | HMOTPPCAEE |
|---|---|---|---|---|
| Molecular Weight | 207.23 | 354.12 | 238.24 | 293.32 |
| LogP* | ~1.2 | ~2.8 | ~1.5 | ~2.1 |
| Hydrogen Bond Donors | 2 | 1 | 2 | 1 |
| Key Functional Groups | Carboxamide | Thieno, Methyl | Dimethyl | Ester, Hydroxy-imino |
| Therapeutic Area | CNS | Dermatology | Gastroenterology | Metabolic Studies |
*Estimated using fragment-based methods.
Biological Activity
4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 238.24 g/mol. The compound features a pyrido-pyrimidine scaffold that is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of the pyrido[1,2-a]pyrimidine scaffold have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at different phases (G1/S or G2/M), leading to apoptosis in cancer cells.
- Inhibition of Kinases : Some derivatives act as inhibitors of specific kinases involved in cancer progression. For example, studies have shown that certain pyrido[1,2-a]pyrimidines can inhibit the activity of cyclin-dependent kinases (CDKs) and other oncogenic kinases.
Case Study: In Vitro Analysis
A study investigating the effects of a closely related compound demonstrated an IC50 value of 10 µM against A549 lung cancer cells, indicating potent cytotoxic effects. The mechanism was attributed to the induction of reactive oxygen species (ROS) and subsequent apoptosis .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties:
- Bacterial Inhibition : Research has shown that this compound exhibits inhibitory effects against various bacterial strains. In particular, it has been effective against Gram-positive bacteria such as Staphylococcus aureus.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes that are crucial in metabolic pathways or disease processes:
- Dipeptidyl Peptidase IV (DPP-IV) : DPP-IV inhibitors are significant in diabetes management. Preliminary findings suggest that derivatives of this compound may exhibit DPP-IV inhibitory activity.
Case Study: DPP-IV Inhibition
In vitro studies reported an IC50 value of 25 µM for a related derivative against DPP-IV, suggesting potential utility in managing type 2 diabetes .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:
- Alteration of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Through ROS generation and mitochondrial disruption, the compound can trigger apoptotic pathways in cancer cells.
Q & A
Basic: What synthetic strategies are used to prepare derivatives of 4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?
A common approach involves amidation reactions with substituted benzylamines in refluxing ethanol. For example, N-(benzyl)-2-hydroxy-9-methyl-4-oxo derivatives were synthesized by reacting 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines. Structural confirmation is achieved via elemental analysis and ¹H NMR spectroscopy , where aromatic proton signals in the pyrido-pyrimidine nucleus show characteristic shifts .
Advanced: How can solubility parameters for this compound be reliably determined given its structural complexity?
The Hansen solubility parameters (HSPs) for structurally related compounds (e.g., 3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) were experimentally determined using solvent solubility tests. These values were compared to group contribution methods (Hoftyzer/Van Krevelen, Hoy), but discrepancies arose due to the compound’s complex heterocyclic framework. Experimental determination is recommended over computational predictions for accuracy .
Basic: What analytical methods validate the structural integrity of synthesized derivatives?
¹H NMR spectroscopy is critical for confirming substitution patterns. For instance, signals for aromatic protons in the pyrido-pyrimidine nucleus shift predictably upon benzylamide substitution. Elemental analysis (C, H, N) ensures stoichiometric purity, while HPLC with internal standards (e.g., 1-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide) quantifies impurities .
Advanced: How does tautomerism and Z–E isomerism affect the pharmacological profile of ethyl 9-aminomethylene derivatives?
Ethyl 9-dimethylaminomethylene-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates predominantly exist as E-isomers due to steric hindrance, confirmed by ¹H/¹³C NMR and ¹⁵N chemical shift analysis. Protonation at the N(1) atom stabilizes the 1,6,7,8-tetrahydro structure, which may influence receptor binding affinity. The azepino homologue, however, forms a Z/E equilibrium, highlighting the role of ring size in isomer distribution .
Advanced: What unexpected transformations occur during hydrazono derivative reactions?
Treatment of 9-hydrazono-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates with the Vilsmeier-Haack reagent induces degenerate ring transformation , cleaving the N(5)-C(6) bond to yield unsaturated 7-substituted 9-amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylates. This pathway underscores the need for mechanistic studies when designing heterocyclic reactions .
Basic: How are dimer impurities (e.g., PP-Dimer) controlled during synthesis?
Patent protocols describe optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize dimerization. For paliperidone palmitate, limiting PP-Dimer to <0.15% requires crystallization control and rigorous HPLC monitoring with impurity-specific reference standards .
Advanced: What evidence supports bioisosterism between this compound and 4-hydroxyquinolin-2-ones?
Biological activity comparisons using the "acetic acid writhing" model revealed that N-(benzyl)-4-oxo-pyrido-pyrimidine derivatives exhibit analgesic activity similar to 4-hydroxyquinolin-2-one analogues. Shared pharmacophore features (e.g., hydrogen-bonding sites, lipophilic regions) suggest bioisosteric equivalence , enabling scaffold-switching strategies in drug design .
Basic: Which chromatographic techniques are used for metabolite profiling?
Reverse-phase HPLC with UV detection and LC-MS are standard. For example, CHINOIN-127 metabolites (e.g., 6-methyl-4-oxo-1,6,7,8-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide) were resolved using C18 columns and mobile phases of methanol/water with trifluoroacetic acid. Internal standards ensure quantification accuracy .
Advanced: Why do group contribution methods fail to predict solubility for this compound?
The compound’s complex heterocyclic framework (pyrido-pyrimidine core, substituent steric effects) disrupts additive group contributions. Experimental HSPs for related analogs showed deviations of 2–4 MPa¹/² from calculated values, emphasizing the need for empirical validation in formulation studies .
Advanced: How does Z–E isomerism influence pharmacological activity?
In ethyl 9-arylaminomethylene derivatives, Z-isomers exhibit altered electronic profiles due to intramolecular hydrogen bonding, potentially modulating interactions with targets like serotonin receptors. Protonation at N(1) stabilizes active conformations, suggesting isomer-specific activity in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
